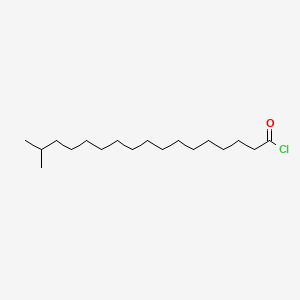

Isooctadecanoyl chloride

Description

Isooctanoyl chloride (CAS 70767-37-2) is a branched-chain acyl chloride with the molecular formula C₈H₁₅ClO and a molar mass of 162.66 g/mol . Structurally, it differs from its straight-chain counterpart, octanoyl chloride (CAS 111-64-8), due to the presence of a branched alkyl group, which influences its physical and chemical properties. The compound is typically a liquid at room temperature and is used as a reactive intermediate in organic synthesis, particularly in esterification and acylation reactions . While specific industrial applications are less documented compared to octanoyl chloride, its branched structure may offer advantages in tailored syntheses where steric effects or solubility are critical .

Properties

CAS No. |

78851-23-7 |

|---|---|

Molecular Formula |

C18H35ClO |

Molecular Weight |

302.9 g/mol |

IUPAC Name |

16-methylheptadecanoyl chloride |

InChI |

InChI=1S/C18H35ClO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3 |

InChI Key |

LFDKQJVNMJFNGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctadecanoyl chloride, can be synthesized through the reaction of heptadecanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid is converted to its corresponding acyl chloride.

Industrial Production Methods: In industrial settings, the production of heptadecanoyl chloride, 16-methyl-, involves large-scale reactions using thionyl chloride or oxalyl chloride. The process is carried out in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or crystallization techniques.

Types of Reactions:

Substitution Reactions: this compound, undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, heptadecanoyl chloride, 16-methyl-, hydrolyzes to form heptadecanoic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: Reacts with primary or secondary amines under mild conditions to form amides.

Alcohols: Reacts with alcohols in the presence of a base to form esters.

Water: Hydrolyzes in the presence of water or aqueous base.

Major Products Formed:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Heptadecanoic Acid: Formed from hydrolysis reactions.

Scientific Research Applications

Isooctadecanoyl chloride, is utilized in various scientific research applications:

Chemistry: Used as a reagent in organic synthesis to introduce the heptadecanoyl group into molecules.

Biology: Employed in the synthesis of biologically active molecules and lipids.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of heptadecanoyl chloride, 16-methyl-, involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the heptadecanoyl group into the target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group .

Comparison with Similar Compounds

Key Observations :

- Branching Effects: Isooctanoyl chloride’s branched structure reduces molecular symmetry, likely lowering its boiling point compared to linear octanoyl chloride . This branching may also decrease reactivity in sterically demanding reactions.

- Chain Length Effects : Longer-chain acyl chlorides (e.g., lauroyl, stearoyl) exhibit higher hydrophobicity, making them suitable for modifying materials like sisal fibers to reduce moisture absorption .

Esterification Reactions

- Octanoyl Chloride: Widely used in esterification with cellulose or sisal fibers. For example, sisal fibers treated with octanoyl chloride in DMF showed 26% reduced moisture absorption and retained mechanical toughness in composites over 90 days .

- Isooctanoyl Chloride: Limited data exist, but its branched structure may reduce esterification efficiency due to steric hindrance. This could result in lower grafting yields compared to linear analogs .

- Lauroyl/Stearoyl Chlorides : These longer-chain derivatives are preferred for creating hydrophobic coatings. However, they may compromise mechanical strength in composites more significantly than shorter-chain variants .

Industrial and Market Trends

- Octanoyl Chloride: Dominates the acyl chloride market, with a projected CAGR of X.X% (2024–2032) due to its versatility in pharmaceuticals and agrochemicals . Major manufacturers include BASF SE and Merck KGaA .

- Isooctanoyl Chloride: No large-scale production reported; primarily supplied by specialty chemical vendors (e.g., ChemBK) for research purposes .

- Regional Demand: Asia-Pacific leads in octanoyl chloride consumption, driven by expanding chemical and pharmaceutical industries in China and India .

Chemical Reactions Analysis

Hydrolysis Reactions

Isooctadecanoyl chloride reacts with water to form isooctadecanoic acid and hydrochloric acid (HCl) :

This reaction occurs rapidly due to the electrophilic carbonyl carbon, which undergoes nucleophilic attack by water . The chloride ion acts as a leaving group, forming HCl as a byproduct.

| Reaction Type | Reagents | Products | Key Mechanism |

|---|---|---|---|

| Hydrolysis | Water | Isooctadecanoic acid, HCl | Nucleophilic attack on carbonyl carbon |

Formation of Esters and Amides

This compound reacts with alcohols or amines to form esters or amides via nucleophilic acyl substitution:

-

Esterification : Reaction with alcohols (R-OH) yields esters (C₁₈H₃₅COOR) and HCl .

-

Amide Formation : Reaction with amines (R-NH₂) produces amides (C₁₈H₃₅CONHR) and HCl .

| Reaction Type | Reagents | Products | Key Mechanism |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | C₁₈H₃₅COOR, HCl | Nucleophilic attack by alcohol |

| Amide Formation | Amine (R-NH₂) | C₁₈H₃₅CONHR, HCl | Nucleophilic acyl substitution |

Condensation Reactions

This compound can participate in condensation reactions, such as the Fischer esterification or Schotten-Baumann conditions, to form esters or amides under reflux or basic conditions . These reactions are critical in organic synthesis for constructing complex molecules.

Research Findings

-

Reactivity Trends : Long-chain acyl chlorides like this compound exhibit slower hydrolysis rates compared to smaller analogs due to steric hindrance, requiring catalytic bases (e.g., pyridine) for efficient reactions .

-

Catalyst Effects : N,N-dimethylformamide (DMF) or oxalyl chloride can activate acyl chlorides for selective reactions .

-

Toxicology : Chloride byproducts (e.g., HCl) may influence electrolyte balance in biological systems, as observed in studies on chloride-rich solutions .

Mechanistic Insights

The reactivity of this compound stems from the electron-deficient carbonyl carbon, which is susceptible to nucleophilic attack. In hydrolysis, water acts as a nucleophile, displacing chloride to form the carboxylic acid . In esterification or amidation, alcohols or amines attack the carbonyl carbon, leading to substitution of chloride .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for isooctadecanoyl chloride, and how can purity be ensured during synthesis?

- Methodological Answer : this compound is typically synthesized via chlorination of isooctadecanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Critical steps include maintaining anhydrous conditions, controlling reaction temperature (e.g., 40–60°C for SOCl₂), and post-synthesis purification via vacuum distillation. Purity is validated using gas chromatography (GC) or HPLC, coupled with elemental analysis to confirm stoichiometry. Detailed protocols for reagent ratios and safety precautions (e.g., handling corrosive byproducts) should follow standardized procedures outlined in experimental sections of prior studies .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential. Key markers include:

- FTIR : A strong C=O stretch at ~1800 cm⁻¹ and C-Cl stretch at ~550–850 cm⁻¹.

- NMR : A carbonyl carbon signal at ~170–180 ppm in ¹³C NMR and absence of -OH signals (confirming complete conversion from acid precursor).

Mass spectrometry (MS) further confirms molecular weight (303.9 g/mol). Cross-referencing with literature data ensures accuracy, as emphasized in analytical reproducibility guidelines .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and minimal side products?

- Methodological Answer : A 2³ factorial design can systematically evaluate variables such as temperature, molar ratio (acid:chlorinating agent), and reaction time. For example:

- Factors : Temperature (40°C vs. 60°C), molar ratio (1:1.2 vs. 1:1.5), time (2h vs. 4h).

- Response Variables : Yield (%) and impurity levels (via GC).

Statistical tools like ANOVA identify significant factors and interactions. This approach reduces experimental runs while maximizing data utility, aligning with principles of efficient experimental design .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected peaks in NMR) require cross-validation:

- Step 1 : Repeat synthesis and characterization to rule out procedural errors.

- Step 2 : Use complementary techniques (e.g., X-ray crystallography for structural confirmation or tandem MS for fragmentation patterns).

- Step 3 : Compare results with computational simulations (e.g., DFT for predicting NMR shifts).

Documenting anomalies in supplementary materials ensures transparency, as recommended in data contradiction frameworks .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Methodological Answer : Standardize protocols by:

- Control Parameters : Fixed reagent suppliers, humidity-controlled environments, and automated dispensing systems.

- Quality Checks : Real-time monitoring via in-situ FTIR or Raman spectroscopy to track reaction progress.

- Data Reporting : Include detailed metadata (e.g., solvent lot numbers, equipment calibration dates) in supplementary files. Reproducibility guidelines from leading journals emphasize these practices .

Q. How can computational modeling elucidate the reaction mechanisms of this compound in esterification or amidation processes?

- Methodological Answer : Density Functional Theory (DFT) simulations map energy profiles of intermediates (e.g., tetrahedral transition states during nucleophilic acyl substitution). Molecular Dynamics (MD) simulations predict solvent effects (e.g., toluene vs. DCM on reaction kinetics). Pair computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) to validate models. This integrated approach aligns with theory-driven research frameworks .

Q. What advanced analytical approaches correlate the branched-chain structure of this compound with its reactivity in polymer chemistry applications?

- Methodological Answer : Use:

- Thermogravimetric Analysis (TGA) : Assess thermal stability during polymerization.

- Small-Angle X-ray Scattering (SAXS) : Study self-assembly behavior in block copolymer synthesis.

- DFT-Based Reactivity Descriptors : Calculate Fukui indices to predict electrophilic sites.

Cross-disciplinary methodologies, as outlined in chemical engineering design classifications, ensure robust structure-property analysis .

Guidelines for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.